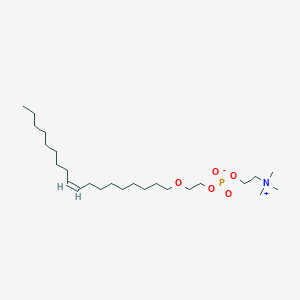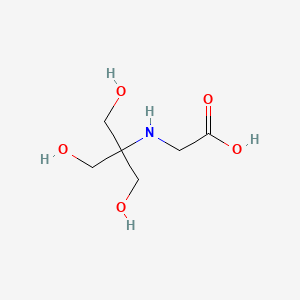![molecular formula C27H37FO4 B1663052 Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate CAS No. 208114-93-6](/img/structure/B1663052.png)
Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Overview
Description
AL 8810 is an 11β-fluoro analog of prostaglandin F2α which acts as a potent and selective antagonist at the FP receptor. AL 8810 isopropyl ester is a lipid soluble, esterified prodrug form of AL 8810 analogous to the commonly used therapeutic intraocular prostaglandin compounds such as Latanoprost and Travoprost. The pharmacology of AL 8810 isopropyl ester has not been published.
Scientific Research Applications
Ophthalmology: Glaucoma Treatment
AL 8810 isopropyl ester: is a lipid-soluble prodrug form of AL 8810, which is an analog of prostaglandin F2α. It acts as a potent and selective antagonist at the FP receptor . This compound is comparable to therapeutic intraocular prostaglandin compounds like Latanoprost and Travoprost, which are used in the treatment of glaucoma. By modulating intraocular pressure through the FP receptor pathway, it holds potential for developing new treatments for this eye condition.
Mechanism of Action
Target of Action
AL 8810 isopropyl ester, also known as “5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-, 1-methylethyl ester, (5Z)-” or “Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate”, is a potent and selective antagonist at the FP receptor . The FP receptor is a prostaglandin F receptor that binds to and mediates the biological actions of Prostaglandin F2α (PGF2α) .
Mode of Action
AL 8810 isopropyl ester interacts with its target, the FP receptor, by inhibiting the action of fluprostenol, a highly selective full agonist at the FP receptor . This interaction results in a dose-dependent inhibition of the increase in phosphatidylinositol (PI) turnover induced by fluprostenol .
Biochemical Pathways
The interaction of AL 8810 isopropyl ester with the FP receptor affects the phosphatidylinositol (PI) turnover pathway . Agonist binding to the FP receptor normally activates phospholipase C (PLC), producing elevated levels of diacylglycerol and inositol trisphosphate . The action of al 8810 isopropyl ester inhibits this process, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
It is noted that al 8810 isopropyl ester is a lipid-soluble, esterified prodrug form of al 8810
Result of Action
The result of AL 8810 isopropyl ester’s action is a significant reduction in the activity of the FP receptor . This leads to a decrease in the production of diacylglycerol and inositol trisphosphate, which in turn affects the downstream effects of the phosphatidylinositol (PI) turnover pathway .
properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJEEIAJJWMNC-IHMKMYTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




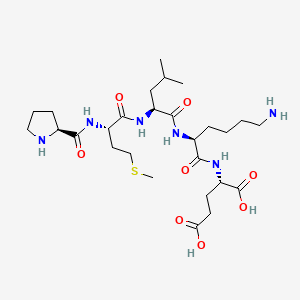

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)


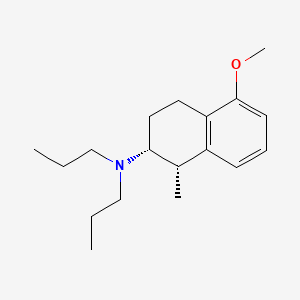

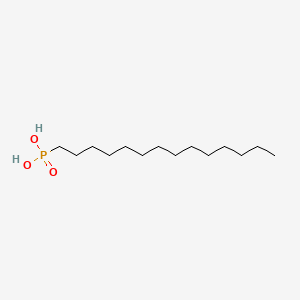
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)
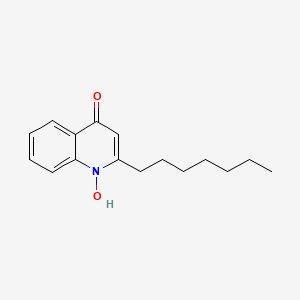
![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
